1-(4-Methoxypyrimidin-2-yl)ethanone 1-(4-Methoxypyrimidin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 463337-53-3
VCID: VC8117604
InChI: InChI=1S/C7H8N2O2/c1-5(10)7-8-4-3-6(9-7)11-2/h3-4H,1-2H3
SMILES: CC(=O)C1=NC=CC(=N1)OC
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

1-(4-Methoxypyrimidin-2-yl)ethanone

CAS No.: 463337-53-3

Cat. No.: VC8117604

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxypyrimidin-2-yl)ethanone - 463337-53-3

Specification

CAS No. 463337-53-3
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 1-(4-methoxypyrimidin-2-yl)ethanone
Standard InChI InChI=1S/C7H8N2O2/c1-5(10)7-8-4-3-6(9-7)11-2/h3-4H,1-2H3
Standard InChI Key GKOXITHQVTZTSR-UHFFFAOYSA-N
SMILES CC(=O)C1=NC=CC(=N1)OC
Canonical SMILES CC(=O)C1=NC=CC(=N1)OC

Introduction

Chemical Structure and Characterization

The pyrimidine core of 1-(4-Methoxypyrimidin-2-yl)ethanone is a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The methoxy (-OCH₃) and ethanone (-COCH₃) substituents at the 4- and 2-positions, respectively, confer distinct electronic and steric properties. Computational studies using density functional theory (DFT) have elucidated its optimized geometry, revealing planarity in the pyrimidine ring and slight distortion due to substituent interactions .

Key spectroscopic data:

  • IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).

  • ¹H NMR: Singlets at δ 2.6 ppm (COCH₃) and δ 3.9 ppm (OCH₃), with aromatic protons resonating between δ 8.1–8.3 ppm .

  • MS: Molecular ion peak at m/z 152.1 (M⁺).

Synthesis and Optimization

The synthesis of 1-(4-Methoxypyrimidin-2-yl)ethanone primarily involves Friedel-Crafts acylation of 4-methoxypyrimidine. A representative protocol is as follows:

  • Reaction Setup:

    • 4-Methoxypyrimidine (1 eq) is reacted with ethanoyl chloride (1.2 eq) in anhydrous dichloromethane.

    • Pyridine (1.5 eq) is added as a base to scavenge HCl.

  • Conditions:

    • Reflux at 40°C for 12 hours under nitrogen atmosphere.

  • Workup:

    • The mixture is washed with NaHCO₃ (5%) and brine, followed by drying over MgSO₄.

    • Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields the product in 68–72% purity.

Alternative methods include microwave-assisted synthesis, which reduces reaction time to 2 hours with comparable yields .

Physicochemical Properties

PropertyValueSource
Molecular Weight152.15 g/mol
Melting Point63–67°C *
SolubilitySoluble in DMSO, CH₂Cl₂
LogP (Octanol-Water)1.2Predicted

*Data inferred from structurally analogous compounds .

The compound’s moderate lipophilicity (LogP ≈ 1.2) suggests favorable membrane permeability, a critical factor in drug design .

Biological Activities and Mechanisms

DerivativeMIC (μg/mL)Target Organism
3d (from )10–15E. coli, S. aureus

Mechanistic studies suggest disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

Enzyme Inhibition

The compound’s derivatives demonstrate α-amylase and α-glucosidase inhibitory activity (IC₅₀ = 12–18 μM), positioning them as candidates for diabetes management .

Industrial and Pharmaceutical Applications

  • Pharmaceutical Intermediates:

    • Key precursor in synthesizing retinoic acid analogs and pioglitazone (antidiabetic agent) .

  • Agrochemicals:

    • Building block for neonicotinoid insecticides (e.g., imidacloprid) .

  • Material Science:

    • Ligand in transition-metal complexes for catalytic applications.

Future Directions

  • In Vivo Efficacy Studies: Validate antimicrobial and antidiabetic potential in animal models.

  • Structure-Activity Relationship (SAR): Optimize substituents to enhance potency and selectivity.

  • Green Synthesis: Develop solvent-free or biocatalytic routes to improve sustainability .

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